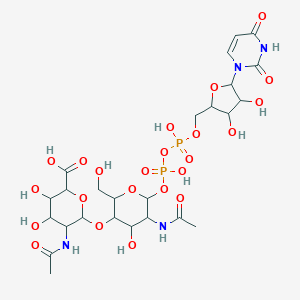
Udp-glcnac-mannaca
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Udp-glcnac-mannaca, also known as this compound, is a useful research compound. Its molecular formula is C25H38N4O23P2 and its molecular weight is 824.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Uracil Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biosynthesis of Sialic Acids
UDP-GlcNAc serves as a precursor in the biosynthesis of sialic acids, which are crucial for cellular interactions and signaling. The conversion of UDP-GlcNAc to UDP-ManNAc is catalyzed by the enzyme UDP-GlcNAc 2-epimerase. This reaction is a pivotal step in the pathway leading to the formation of N-acetylneuraminic acid (Neu5Ac), a common sialic acid found on glycoproteins and glycolipids .
Key Enzymatic Pathway:
- Enzyme: UDP-GlcNAc 2-epimerase
- Reaction: UDP-GlcNAc → UDP-ManNAc
- Subsequent Steps: UDP-ManNAc is further converted into CMP-Neu5Ac, which is then used to synthesize sialylated glycans.
Role in Glycosylation
UDP-GlcNAc and its derivatives are essential substrates for glycosylation reactions, which modify proteins and lipids, impacting their stability, activity, and interactions. These modifications are crucial for the function of many glycoproteins involved in cell signaling, immune responses, and pathogen recognition .
Applications in Glycosylation:
- Therapeutic Glycoproteins: Production of glycoproteins with enhanced therapeutic properties.
- Oligosaccharide Synthesis: Used in the synthesis of oligosaccharides that can serve as vaccines or therapeutic agents .
Implications in Disease
GNE (UDP-GlcNAc 2-epimerase/ManNAc kinase) is linked to several metabolic disorders known as GNE myopathy or sialuria. Defects in this enzyme disrupt sialic acid biosynthesis, leading to various clinical manifestations including muscle weakness and neurological symptoms . Research into GNE has highlighted its role as a master regulator of sialic acid metabolism, making it a target for therapeutic interventions.
Case Studies:
- GNE Myopathy: Genetic mutations affecting GNE lead to impaired muscle function due to disrupted sialylation processes.
- Sialuria: Elevated levels of free sialic acids due to dysfunctional feedback regulation by CMP-Neu5Ac.
Industrial Applications
The enzymatic properties of UDP-GlcNAc and its derivatives are harnessed in biotechnological applications for the production of novel glycosides and polysaccharides. These compounds have potential uses in pharmaceuticals, food industries, and bioengineering .
Industrial Benefits:
- Biocatalysis: Utilization of enzymes derived from UDP-GlcNAc pathways for efficient synthesis of complex carbohydrates.
- Novel Therapeutics: Development of drugs targeting specific glycan structures involved in disease processes.
Research Findings and Insights
Recent studies have provided deeper insights into the enzymatic mechanisms involving UDP-GlcNAc and its derivatives:
Eigenschaften
CAS-Nummer |
121324-56-9 |
|---|---|
Molekularformel |
C25H38N4O23P2 |
Molekulargewicht |
824.5 g/mol |
IUPAC-Name |
5-acetamido-6-[5-acetamido-6-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H38N4O23P2/c1-7(31)26-12-15(35)17(37)20(22(39)40)50-23(12)49-19-9(5-30)48-24(13(16(19)36)27-8(2)32)51-54(44,45)52-53(42,43)46-6-10-14(34)18(38)21(47-10)29-4-3-11(33)28-25(29)41/h3-4,9-10,12-21,23-24,30,34-38H,5-6H2,1-2H3,(H,26,31)(H,27,32)(H,39,40)(H,42,43)(H,44,45)(H,28,33,41) |
InChI-Schlüssel |
QGDMCMBKHLMQQR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)CO)C(=O)O)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)CO)C(=O)O)O)O |
Synonyme |
UDP-GlcNAc-ManNAcA uridine 5'-(O-2-acetamido-2-deoxymannopyranuronosyl acid-(1--4)-2-acetamide-2-deoxyglucopyranosyl diphosphate) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















